molecular formula C22H14BrNO3 B4853310 N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide

N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4853310
M. Wt: 420.3 g/mol
InChI Key: FWGHFINEVYOFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to have promising effects in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide involves its ability to bind to specific proteins in the body, thereby inhibiting their activity. In particular, N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide has been shown to bind to the estrogen receptor, which is involved in the growth and proliferation of breast cancer cells. By inhibiting the activity of this receptor, N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is able to slow down the growth of cancer cells. Additionally, N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammation in the body.
Biochemical and Physiological Effects:
N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects in the body. In particular, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. Additionally, N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide has been shown to have a low toxicity profile, making it a safe option for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide in lab experiments is its ability to inhibit the activity of specific proteins in the body, thereby allowing researchers to study the effects of these proteins on disease processes. Additionally, N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide has a low toxicity profile, making it a safe option for scientific research. However, one limitation of using N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are a number of future directions for research on N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide. One potential area of research is its use in the treatment of breast cancer, particularly in combination with other therapies. Additionally, N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide could be investigated for its potential use in the treatment of other types of cancer, as well as inflammatory diseases and neurological disorders. Further research is also needed to optimize the synthesis of N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide and improve its solubility in water, making it more suitable for use in scientific research.

Scientific Research Applications

N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as arthritis. Additionally, N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells, making it a potential cancer therapy. In particular, N-2-biphenylyl-6-bromo-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of breast cancer cells by targeting the estrogen receptor. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

6-bromo-2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO3/c23-16-10-11-20-15(12-16)13-18(22(26)27-20)21(25)24-19-9-5-4-8-17(19)14-6-2-1-3-7-14/h1-13H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGHFINEVYOFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-2-yl)-6-bromo-2-oxo-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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